2,4-Difluoro-6-hydroxybenzoic acid

Beschreibung

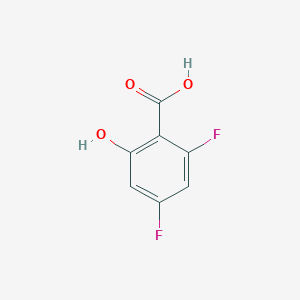

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-difluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRFSOFNFQKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622557 | |

| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-54-3 | |

| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-6-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluoro 6 Hydroxybenzoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Pathways

The introduction of a carboxyl group onto a difluorophenol ring can be achieved through several strategic approaches, each with distinct advantages and precursor requirements.

Complex, multi-step syntheses allow for the construction of highly substituted aromatic rings from simple precursors. A hypothetical route to 2,4-Difluoro-6-hydroxybenzoic acid could begin with a precursor like 3,5-difluoroaniline (B1215098). The synthesis would involve protection of the amine, followed by a directed ortho-metalation (lithiation) and subsequent carboxylation. The final steps would involve deprotection and hydrolysis to yield the target acid.

Alternatively, a route analogous to the synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene can be envisioned. google.com This would require a different starting isomer and a sequence of reactions including substitution, reduction, diazotization, and hydrolysis to install the required functional groups in the correct positions. For instance, a synthesis starting from 1-bromo-3,5-difluorobenzene (B42898) could involve lithiation and carboxylation, though controlling regioselectivity could be a challenge. semanticscholar.org

Modern synthetic methods include palladium-catalyzed C-H activation and carboxylation. While not the most common method for this particular class of molecules, it represents a frontier in synthetic efficiency. In principle, a palladium catalyst could enable the direct carboxylation of 3,5-difluorophenol (B1294556) at the C2 position. This approach avoids the use of stoichiometric organometallic reagents and often proceeds under milder conditions. However, achieving high regioselectivity between the C2 and C4 positions would be a primary challenge to overcome.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. A plausible SNAr strategy for a derivative would involve displacing a fluorine atom with a hydroxide (B78521) or methoxide (B1231860) group. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The electron-withdrawing carboxylic acid and the second fluorine atom activate the ring for nucleophilic attack.

For the synthesis of the target this compound, a suitable starting material like 2,4,6-trifluorobenzoic acid could theoretically undergo selective substitution at the C6 position. The regioselectivity of such a reaction would be influenced by the electronic effects of the existing substituents.

Table 1: Example of Nucleophilic Aromatic Substitution for an Isomeric Compound

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Difluorobenzoic acid | NaOH | DMSO | 130 °C | 4-Fluoro-2-hydroxybenzoic acid | 90% | chemicalbook.com |

The most direct and logical approach to synthesizing this compound is the carboxylation of 3,5-difluorophenol. Two primary methods are well-suited for this transformation: Directed ortho-Metalation and the Kolbe-Schmitt reaction.

Directed ortho-Metalation (DoM): This method offers excellent regioselectivity. wikipedia.orgorganic-chemistry.org The hydroxyl group of 3,5-difluorophenol acts as a directed metalation group (DMG), guiding a strong base like n-butyllithium or s-butyllithium to deprotonate the adjacent ortho-position (C2 or C6). wikipedia.orgharvard.edu The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to form the lithium carboxylate salt. Acidic workup protonates the salt to yield the final product, this compound. The strong directing ability of the hydroxyl group ensures exclusive carboxylation at the ortho position.

Kolbe-Schmitt Reaction: This is a classic industrial method for synthesizing hydroxybenzoic acids. wikipedia.orgnumberanalytics.combyjus.com The reaction involves heating the sodium or potassium salt of a phenol (B47542) (the phenoxide) with carbon dioxide under high pressure. wikipedia.orgbyjus.com For 3,5-difluorophenol, treatment with a base like potassium bicarbonate followed by heating under a CO₂ atmosphere would lead to electrophilic attack of CO₂ on the electron-rich phenoxide ring. google.com The choice of the alkali metal cation can influence the regioselectivity, with potassium often favoring para-carboxylation. byjus.comcambridge.org However, in 3,5-difluorophenol, both ortho positions (C2, C6) and the para position (C4) are activated, making regioselectivity a critical parameter to control.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of the desired product, careful optimization of reaction parameters is essential.

The choice of solvent and the control of temperature are critical factors that can dramatically influence the outcome of the synthetic methods described above.

For Directed ortho-Metalation (DoM) , the reaction is typically performed in anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether. These solvents are crucial for solvating the organolithium reagent. Temperature control is paramount; these reactions are conducted at very low temperatures, commonly -78 °C (the sublimation point of dry ice), to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions. semanticscholar.org

In Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), or sulfolane (B150427) are preferred. google.comchemicalbook.com These solvents effectively solvate the cation but not the nucleophile, increasing its reactivity. These reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate. chemicalbook.com

The Kolbe-Schmitt reaction's conditions can also be fine-tuned. The reaction can be run in a high-boiling point solvent or, in some industrial processes, in a solids mixer without solvent. google.comguidechem.com Temperature plays a dual role: it must be high enough to promote carboxylation but can also influence the thermodynamic versus kinetic control of product formation, thereby affecting the ortho/para product ratio.

Table 2: Optimization of Reaction Conditions for Analogous Syntheses

| Reaction Type | Precursor Example | Solvent | Temperature | Key Optimization Factor | Reference |

|---|---|---|---|---|---|

| Directed ortho-Metalation/Carboxylation | 2,4-Difluoro-1-(methoxymethoxy)benzene | THF | -75 °C | Low temperature is critical to stabilize the aryllithium intermediate. | semanticscholar.org |

| Kolbe-Schmitt | Resorcinol | None (Solids Mixer) | 110-120 °C | Use of mixed Na/K bicarbonate improves yield. | google.com |

| Cyanation (Multi-step) | 3-bromo-2,6-difluoroanisole | DMF | 80-150 °C | Aprotic polar solvent facilitates the reaction with cuprous cyanide. | google.com |

Catalyst Selection and Ligand Design

The selection of an appropriate catalyst and accompanying ligand is paramount in directing the regioselectivity and efficiency of synthetic transformations leading to fluorinated benzoic acids and their derivatives. While specific catalytic cycles for this compound are not extensively detailed in public literature, principles can be drawn from the synthesis of related compounds.

For instance, in the synthesis of other fluorinated aromatics, palladium-based catalysts are frequently employed for hydrogenation and cross-coupling reactions. semanticscholar.orggoogle.com Catalysts such as palladium on carbon (Pd/C) are effective for reactions like the reduction of nitro groups, a common step in building substituted anilines which can be precursors to the final benzoic acid. semanticscholar.org The choice of catalyst can significantly influence reaction yield and purity.

Ligand design plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. Pyridine-oxazoline (PyOx) type ligands, for example, have gained prominence in asymmetric catalysis. acs.org These bidentate N,N-ligands can form stable complexes with metals like palladium, creating a specific chiral environment that can direct enantioselective transformations. acs.orgacs.org While not directly applied to this compound in the provided literature, the design principles of using flexible backbones and specific donor atoms in ligands, such as in bola-shaped diester dicarboxylic acids, are key to creating polynuclear cluster complexes that can facilitate complex reactions. researchgate.net

Transition-metal-free approaches have also been developed for the synthesis of fluorobenzoic acids. One such method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. umn.eduarkat-usa.org This avoids the cost and potential toxicity associated with heavy metal catalysts. The efficiency of such reactions, however, can be low, sometimes requiring high temperatures and the use of radical scavengers like TEMPO to suppress side reactions. arkat-usa.org

| Catalyst/System | Reaction Type | Application Context | Key Findings |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of a nitro group on a difluorobenzoate derivative semanticscholar.org | Excellent yield (97.0%) for the reduction step. semanticscholar.org |

| Palladium(II) Trifluoroacetate with Pyridine-Oxazoline Ligand | Arylboronic acid addition | Asymmetric synthesis of benzosultams acs.org | Demonstrates high catalytic activity and enantioselectivity. acs.org |

| Cuprous Cyanide (CuCN) | Cyanation | Conversion of a bromo-difluoroanisole to a nitrile google.com | Used in aprotic polar solvents like DMF at high temperatures (80–150 °C). google.com |

| Transition-Metal-Free (CsF/TEMPO) | Nucleophilic Fluorination | Synthesis of 2-fluorobenzoic acid from 1-arylbenziodoxolones arkat-usa.org | Low yields (e.g., 8%) were observed for 2-fluorobenzoic acid. arkat-usa.org |

Purity Considerations in Synthetic Outcomes

Achieving high purity is a critical challenge in the synthesis of highly substituted molecules like this compound. The nature of the synthetic route dictates the potential impurities that may arise.

In multi-step syntheses, intermediates from preceding steps can carry over, and side reactions can generate structural isomers or related byproducts. For example, during the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the reduction of the nitro group and the subsequent diazotization were noted to produce impurities that complicated purification. semanticscholar.org Similarly, in a synthesis starting from 3,5-difluoroaniline to produce 2,6-difluoro-4-hydroxybenzonitrile, multiple steps including bromination, diazotization, hydrolysis, and cyanidation were required, each presenting a potential source of impurities. researchgate.net

Purification protocols are therefore essential. Common laboratory and industrial techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. For instance, crude 2-amino-3-fluorobenzoic acid can be purified by recrystallization from an acetone/water mixture. orgsyn.org

Acid-Base Extraction: The acidic nature of the carboxylic acid group and the basicity of potential amine intermediates allow for separation from neutral byproducts through pH-controlled extractions. orgsyn.orgchemicalbook.com

Chromatography: Techniques like column chromatography or preparative thin-layer chromatography (TLC) are powerful for separating closely related compounds. Radio-TLC is used to assess the radiochemical purity of 18F-labeled benzoic acids. arkat-usa.org

The final purity of the product is often assessed using a combination of analytical methods. A product sold as 95% pure 2,6-Difluoro-4-hydroxybenzoic acid was assayed by silylated Gas Chromatography (GC) and aqueous acid-base titration. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also indispensable for structural confirmation and impurity identification. researchgate.netorgsyn.org

| Analytical Technique | Purpose in Purity Assessment | Example Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Used to identify byproducts in the synthesis of 2-fluorobenzoic acid. arkat-usa.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and detection of isomeric impurities. | Confirmed the structure of 2,6-difluoro-4-hydroxybenzonitrile. researchgate.net |

| Titration (Acid-Base) | Quantifies the amount of the acidic target compound. | Used to determine the assay of 2,6-Difluoro-4-hydroxybenzoic acid. thermofisher.com |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | Used to monitor the completion of the reaction to form 4-fluorosalicylic acid. chemicalbook.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govchemmethod.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

One of the core principles of green chemistry is the use of safer solvents. Water is an ideal green solvent, and its use has been demonstrated in the synthesis of related compounds. For example, the preparation of 2-amino-3-fluorobenzoic acid utilizes water as a solvent in all three steps, which is a significant advantage. orgsyn.org The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been achieved using water as a solvent instead of traditional organic solvents like ethanol (B145695) or DMF. chemmethod.com

Another key principle is energy efficiency. Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times and often increase yields. chemmethod.com In the synthesis of hydrazide derivatives, reactions that took 3-7 hours under conventional reflux were completed in 3-8 minutes using a lab-made microwave, with yields increasing from 60-75% to 90-97%. chemmethod.com

The use of renewable feedstocks is also a cornerstone of green chemistry. greenchemicals.co.jp While many syntheses of fluorinated aromatics start from petroleum-derived materials, there is a growing interest in biocatalysis and biosynthesis. google.comgreenchemicals.co.jp For example, bio-based production of 4-hydroxybenzoic acid has been achieved using engineered microorganisms like Corynebacterium glutamicum. greenchemicals.co.jp This approach avoids harsh chemical processes like the Kolbe-Schmitt reaction and utilizes renewable plant resources, contributing to a more sustainable and decarbonized society. greenchemicals.co.jp While this has not yet been specifically applied to this compound, it represents a promising future direction for the synthesis of specialty aromatic compounds.

| Green Chemistry Principle | Application in Synthesis of Related Benzoic Acids | Benefit |

| Use of Safer Solvents | Water used as a solvent for all steps in 2-amino-3-fluorobenzoic acid synthesis. orgsyn.org | Reduces organic waste and hazards associated with volatile organic compounds. |

| Energy Efficiency | Microwave irradiation used for synthesis of 4-hydroxybenzoic acid derivatives. chemmethod.com | Drastically reduces reaction time from hours to minutes and increases product yield. chemmethod.com |

| Use of Renewable Feedstocks | Bio-based production of 4-hydroxybenzoic acid using engineered Corynebacterium glutamicum. greenchemicals.co.jp | Reduces reliance on petrochemicals and moves towards a circular economy. greenchemicals.co.jp |

| Waste Prevention | One-pot, two-step synthesis of N-(4-methoxyphenyl)-3-oxobutanamide without a solvent. nih.gov | Minimizes waste by avoiding separation and purification of intermediates. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 6 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the specific environment of other NMR-active nuclei like fluorine.

In the ¹H NMR spectrum of 2,4-Difluoro-6-hydroxybenzoic acid, one would expect to see signals corresponding to the two distinct types of protons: the aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups.

Aromatic Region: A single signal would be anticipated for the proton at the C5 position (H-5). Due to coupling with the adjacent fluorine atom at C4, this signal would likely appear as a doublet. Further coupling to the fluorine at C2, though more distant, might result in a more complex multiplet, likely a doublet of doublets. Its chemical shift would be in the typical aromatic region, influenced by the electron-withdrawing effects of the fluorine and carboxyl groups and the electron-donating effect of the hydroxyl group.

Acidic Protons: The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) group are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a deuterated solvent like DMSO-d₆, these protons are typically observed at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-5 | ~6.8 - 7.2 | Doublet of Doublets (dd) | J(H-F), J(H-F) |

| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached functional groups, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

Carbonyl Carbon: The carboxylic acid carbon (C=O) would appear at the most downfield position, typically in the 165-175 ppm range.

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts. The carbons directly bonded to fluorine (C-2 and C-4) and oxygen (C-1 and C-6) will be the most affected. The signals for C-2 and C-4 would show large coupling constants with their respective fluorine atoms. Carbons C-1, C-3, C-5, and C-6 would also exhibit smaller couplings to the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~165 - 175 | Singlet or small doublet |

| C-1 | ~110 - 120 | Doublet (or dd) |

| C-2 | ~155 - 165 | Doublet (large ¹JCF) |

| C-3 | ~100 - 110 | Doublet of Doublets (dd) |

| C-4 | ~158 - 168 | Doublet (large ¹JCF) |

| C-5 | ~105 - 115 | Doublet |

¹⁹F NMR is essential for confirming the presence and environment of fluorine atoms. For this molecule, two distinct signals are expected, one for the fluorine at C-2 and one for the fluorine at C-4.

Each fluorine signal would be expected to appear as a doublet, due to coupling with the other fluorine atom (meta-coupling).

Each signal would also show smaller couplings to the nearby aromatic proton (H-5). The chemical shifts of the fluorine atoms are sensitive to the electronic environment and the nature of the other substituents on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -110 to -130 | Doublet (or dd) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₄F₂O₃, giving it a monoisotopic mass of approximately 174.01 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of water (M-18), the loss of a hydroxyl radical (M-17), and the loss of the carboxyl group (M-45). The presence of fluorine atoms would influence the fragmentation, and ions containing fluorine would be identifiable by their characteristic mass. For example, a key fragmentation would likely be the loss of CO₂ to give a difluorohydroxybenzene radical cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 174 | [M]⁺ |

| 157 | [M - OH]⁺ |

| 130 | [M - CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

O-H Stretching: A broad absorption band would be expected in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. The O-H stretch of the phenolic group would likely be observed around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group (C=O) in the carboxylic acid would be expected around 1680-1710 cm⁻¹. Intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group could shift this peak to a lower wavenumber.

C-F Stretching: Strong absorptions corresponding to the C-F bond stretches would be present in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretch | 3600 - 3200 | Broad, Medium |

| Carbonyl C=O | Stretch | 1710 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1320 - 1210 | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the atomic connectivity and reveal detailed information about bond lengths, bond angles, and the planarity of the benzene (B151609) ring.

Furthermore, it would elucidate the supramolecular architecture, showing how the molecules pack in the solid state. One would anticipate extensive hydrogen bonding interactions. The carboxylic acid groups commonly form hydrogen-bonded dimers. The phenolic hydroxyl group would also participate in hydrogen bonding, potentially with the fluorine atoms or the carbonyl oxygen of neighboring molecules, creating a complex and stable crystal lattice. The precise arrangement would depend on the interplay between these strong hydrogen bonds and weaker interactions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its application in various synthetic processes, particularly in the pharmaceutical industry where it serves as a key building block. Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities that may arise during its synthesis. The most commonly employed techniques for the analysis of aromatic acids like this compound include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and to a lesser extent, Gas Chromatography (GC), often requiring a derivatization step.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most prevalent and powerful technique for the quantitative analysis and purity determination of this compound and its derivatives. This method separates compounds based on their hydrophobicity, with the polar analyte eluting from a non-polar stationary phase.

Typical RP-HPLC Conditions: A common setup for analyzing fluorinated benzoic acids involves a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups. The mobile phase is typically a gradient mixture of an aqueous acidic buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The acidic component, often formic acid or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for closely related compounds provide a strong basis for its analysis. For instance, in the synthesis of compounds where this compound is a starting material, preparative HPLC is used for purification of the final products. google.com These methods typically employ a C18 column with a water and acetonitrile gradient, each containing 0.1% formic acid. google.com

Based on the analysis of analogous fluorinated and hydroxy-substituted benzoic acids, a hypothetical, yet scientifically sound, analytical HPLC method for assessing the purity of this compound can be proposed.

Hypothetical Analytical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would likely be capable of separating this compound from common process impurities, such as incompletely fluorinated precursors or isomers. The retention time would be expected to be shorter than less polar analogues due to the presence of the polar hydroxyl and carboxylic acid groups.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique frequently used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. It operates on the same principle of separation as column chromatography.

For a polar, acidic compound like this compound, normal-phase TLC on silica gel plates is a common approach. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent, with the addition of a small amount of acid (e.g., acetic or formic acid) to suppress the ionization of the analyte and reduce tailing of the spot.

Typical TLC Conditions:

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate) |

In this system, this compound would appear as a dark spot on a fluorescent background under UV light. Its retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be relatively low due to its polarity and strong interaction with the silica gel. Less polar impurities would travel further up the plate, resulting in higher Rf values.

Reverse-phase TLC plates (e.g., RP-18) can also be used, where the separation mechanism is analogous to RP-HPLC. In this case, a more polar mobile phase, such as a mixture of methanol or acetonitrile and water, would be employed.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids and the presence of a polar hydroxyl group, direct analysis of this compound by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation and poor peak shapes.

Therefore, a derivatization step is typically necessary to increase the volatility and thermal stability of the analyte. This involves converting the acidic proton of the carboxylic acid and the proton of the hydroxyl group into less polar functional groups. Common derivatization methods for compounds containing these functional groups include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers and esters.

Alkylation/Esterification: Conversion of the carboxylic acid to an ester (e.g., a methyl ester using diazomethane (B1218177) or methanol with an acid catalyst) and the hydroxyl group to an ether.

Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.

Hypothetical GC-MS Conditions for a Derivatized Analyte:

| Parameter | Condition |

| Derivatization | Silylation with BSTFA in acetonitrile |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Detector | Electron Ionization (EI), scanning from m/z 50-500 |

This approach would allow for the separation and identification of not only the derivatized this compound but also any volatile impurities that are also derivatized during the process.

Computational and Theoretical Investigations of 2,4 Difluoro 6 Hydroxybenzoic Acid

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict molecular properties with high accuracy, making it an essential tool for studying 2,4-Difluoro-6-hydroxybenzoic acid.

Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, the process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. researchgate.net

The presence of rotatable bonds, specifically in the carboxyl (–COOH) and hydroxyl (–OH) groups, gives rise to different possible conformers. The orientation of the carboxylic acid group relative to the ortho-hydroxyl group can lead to conformers with and without intramolecular hydrogen bonds. researchgate.netmdpi.com DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the relative energies of these conformers. researchgate.net The most stable conformer of this compound is predicted to be planar, stabilized by an intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction confers a rigid geometry upon the molecule. researchgate.net

Below is a table of representative optimized geometric parameters expected from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-O (hydroxyl) | ~1.34 Å |

| Bond Length | O-H (hydroxyl) | ~0.96 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-C-O (hydroxyl) | ~121° |

| Dihedral Angle | O=C-C=C | ~0° (planar) |

This interactive table contains predicted data based on DFT calculations for similar aromatic acids.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital that accepts electrons, indicating its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl group. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the electronegative fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these orbital energies.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 5.3 eV |

This interactive table presents typical energy values derived from DFT calculations on analogous compounds. nih.govbiointerfaceresearch.com

DFT calculations are highly effective in simulating the infrared (IR) and Raman spectra of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies corresponding to the normal modes of the molecule can be determined. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net

The simulated spectra for this compound would exhibit characteristic bands for its functional groups. For instance, the O–H stretching vibrations from the hydroxyl and carboxylic acid groups are expected at high wavenumbers, while the C=O stretch of the carboxyl group would appear as a strong band in the IR spectrum. C–F stretching and bending modes would also be present at specific frequencies. These theoretical assignments are invaluable for interpreting experimental spectra. nih.gov

| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |

| O–H (Carboxyl, H-bonded) | Stretching | ~3100 - 2900 |

| C–H (Aromatic) | Stretching | ~3100 - 3000 |

| C=O (Carboxyl) | Stretching | ~1680 - 1650 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| C–F | Stretching | ~1250 - 1100 |

| O–H (Hydroxyl) | In-plane bend | ~1200 - 1150 |

This interactive table shows representative vibrational frequencies based on DFT studies of similar substituted benzoic acids. researchgate.netnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a powerful method for structure elucidation. comporgchem.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, calculating the magnetic shielding tensors for each nucleus in the molecule. nih.govnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. mdpi.comnih.gov Such calculations can help assign specific peaks in an experimental spectrum to the corresponding nuclei in the molecule, resolving ambiguities and confirming the structure. For example, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the fluorine, hydroxyl, and carboxyl substituents.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H on C3 | ~6.8 - 7.0 |

| ¹H | H on C5 | ~7.2 - 7.4 |

| ¹H | H on -OH | ~11.0 - 12.0 (variable) |

| ¹³C | C1 (-COOH) | ~165 - 170 |

| ¹³C | C2 (-F) | ~160 - 163 (JCF) |

| ¹³C | C6 (-OH) | ~158 - 161 (JCF) |

| ¹⁹F | F on C2 | ~ -110 to -115 |

| ¹⁹F | F on C4 | ~ -105 to -110 |

This interactive table provides estimated chemical shifts based on GIAO-DFT calculations for fluorinated and hydroxylated aromatic compounds. Values are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational experiments that track the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a detailed view of molecular behavior in different environments, such as in solution. For this compound, MD simulations using force fields like the General Amber Force Field (GAFF) can be employed to study its interactions with solvent molecules and its tendency to self-associate. nih.gov

Quantum Chemical Calculations for Reactivity and Stability

Beyond FMO theory, quantum chemical calculations offer a suite of descriptors to quantify the reactivity and stability of this compound. nih.gov These descriptors are derived from the electronic structure and provide a more nuanced understanding of the molecule's chemical behavior. biointerfaceresearch.com

Key reactivity indices include:

Ionization Potential (I) and Electron Affinity (A) : Related to the HOMO and LUMO energies, they measure the energy required to remove an electron and the energy released when gaining an electron, respectively.

Electronegativity (χ) : The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to change in electron distribution, while softness is its inverse. A large HOMO-LUMO gap corresponds to high hardness. biointerfaceresearch.com

These parameters help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine and carboxyl groups create distinct regions of reactivity on the aromatic ring. Stability can also be assessed by calculating the total electronic energy and mapping potential isomerization or decomposition pathways to determine the associated energy barriers. nih.gov

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

This interactive table defines global reactivity descriptors that can be calculated from HOMO and LUMO energies.

Medicinal Chemistry and Pharmacological Relevance of 2,4 Difluoro 6 Hydroxybenzoic Acid Scaffold

Role as a Key Molecular Scaffold in Drug Design

The 2,4-Difluoro-6-hydroxybenzoic acid moiety serves as a versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its structure combines several key features that are attractive for medicinal chemistry. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of a wide range of chemical space. The presence of two fluorine atoms on the benzene (B151609) ring significantly alters the electronic properties of the molecule, which can profoundly influence its biological activity.

While direct examples of marketed drugs containing the this compound scaffold are not prevalent, its isomers and related fluorinated hydroxybenzoic acids are recognized as important intermediates in the synthesis of various pharmaceuticals. For instance, related structures like 2,6-Difluoro-4-hydroxybenzoic acid are utilized as building blocks for anti-inflammatory and analgesic agents. The unique substitution pattern of this compound offers a distinct electronic and steric profile compared to its isomers, making it an intriguing scaffold for targeted drug design.

Strategies for Functionalization and Derivative Synthesis for Bioactivity Modulation

The chemical reactivity of the this compound scaffold allows for a variety of modifications to modulate its biological activity. The primary sites for functionalization are the carboxylic acid and hydroxyl groups, as well as the aromatic ring itself.

The carboxylic acid group of this compound is readily converted to esters and amides, which is a common strategy in drug design to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The formation of esters can be achieved through standard acid-catalyzed reactions with various alcohols. This modification can transform the parent acid into a prodrug, which may have improved absorption and distribution characteristics. For example, the esterification of p-hydroxybenzoic acid is a well-established method to produce parabens, which have antimicrobial properties. biosynth.comnih.gov

Amidation: The synthesis of amide derivatives introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. Amidation is typically carried out by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This approach has been used to generate libraries of bioactive compounds from related benzoic acid structures.

Table 1: General Functionalization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Product | Purpose in Drug Design |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester | Improve lipophilicity, create prodrugs |

While the benzene ring of this compound is already substituted with fluorine, further modifications to the aromatic core can be explored to fine-tune its properties. The existing substituents will direct any further electrophilic aromatic substitution. Additional halogenation, such as chlorination or bromination, can be employed to explore the impact of different halogens on bioactivity.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoic Acid Derivatives

The systematic study of how chemical structure relates to biological activity (SAR) is fundamental to rational drug design. For fluorinated benzoic acid derivatives, SAR studies often focus on the number, position, and type of substituents on the aromatic ring.

The introduction of fluorine into a molecule can have several profound effects that modulate its pharmacological profile:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites through hydrogen bonds and dipole-dipole interactions.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can affect a compound's ionization state at physiological pH and its interaction with targets.

To understand the specific contribution of the 2,4-difluoro-6-hydroxy substitution pattern, it is useful to compare its properties with related analogues.

Non-fluorinated Analogue (2,4-Dihydroxybenzoic Acid): This compound, also known as β-resorcylic acid, and its derivatives have been studied for various biological activities, including antimicrobial and antiproliferative effects. biosynth.comnih.gov However, studies have also shown that 2,4-dihydroxybenzoic acid can have relatively low antioxidant activity compared to other dihydroxybenzoic acid isomers. chemaxon.com The introduction of fluorine atoms in the 2 and 4 positions is expected to significantly alter the electronic distribution and lipophilicity, likely leading to a different pharmacological profile.

Isomeric Analogues:

2-Fluoro-4-hydroxybenzoic acid: This isomer has been used as a building block for synthesizing immunoadjuvants and liquid crystals. nih.gov Its derivatives have been explored as dual aromatase-sulfatase inhibitors.

2,6-Difluoro-4-hydroxybenzoic acid: This isomer serves as an intermediate in the synthesis of anti-inflammatory drugs.

The specific placement of the fluorine atoms and the hydroxyl group in this compound results in a unique combination of steric and electronic properties. SAR studies comparing these isomers would be invaluable in elucidating the optimal substitution pattern for a given biological target. For example, studies on acylhydrazone-based antifungal agents have shown that the position of fluorine on the phenyl ring is critical for activity and selectivity.

Table 2: Comparison of Related Hydroxybenzoic Acid Scaffolds

| Compound | Key Features | Reported Applications/Activities |

|---|---|---|

| This compound | Two fluorine atoms, hydroxyl and carboxyl groups. | Potential scaffold for various therapeutic areas. |

| 2,4-Dihydroxybenzoic acid | Two hydroxyl groups, one carboxyl group. | Antimicrobial, antiproliferative activities. biosynth.comnih.gov |

| 2-Fluoro-4-hydroxybenzoic acid | One fluorine atom, hydroxyl and carboxyl groups. | Intermediate for immunoadjuvants, enzyme inhibitors. nih.gov |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in drug discovery aimed at identifying novel core structures (scaffolds) that retain the essential biological activity of a known active compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. niper.gov.innih.gov The this compound scaffold can be considered a product of scaffold hopping from simpler structures like salicylic (B10762653) acid or p-hydroxybenzoic acid. This modification introduces fluorine atoms, which can lead to significant improvements in metabolic stability and binding affinity. niper.gov.innih.gov

Lead optimization is the iterative process of modifying a biologically active compound to improve its desired characteristics. For derivatives of the this compound scaffold, lead optimization efforts would typically focus on several key aspects:

Modulation of Physicochemical Properties: The fluorine atoms on the benzene ring are highly electronegative and can alter the pKa of the carboxylic acid and hydroxyl groups. This, in turn, affects the molecule's ionization state at physiological pH, influencing its solubility, permeability, and ability to interact with target proteins. niper.gov.in

Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at the 2 and 4 positions can block potential sites of oxidative metabolism, thereby increasing the compound's half-life in the body. niper.gov.innih.gov

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically synthesize and test a series of analogues to understand how different functional groups and their positions on the scaffold affect biological activity. For instance, derivatives could be created by modifying the carboxylic acid and hydroxyl groups to explore their roles in target binding.

While specific, detailed research on scaffold hopping leading directly to or from the this compound scaffold is not extensively published, the principles of bioisosteric replacement support its use. For example, a 2,6-difluorobenzamide (B103285) scaffold has been explored for the development of FtsZ inhibitors, demonstrating the utility of difluoro-substituted aromatic rings in generating potent antibacterial agents. nih.gov

Integration in Novel Therapeutic Agent Development Programs

The this compound scaffold is a versatile building block that can be incorporated into various therapeutic agent development programs. Its structural features make it a candidate for targeting a range of biological systems, including those involved in inflammation and infectious diseases.

While comprehensive data on development programs specifically centered on this scaffold are limited in publicly available literature, related research provides insights into its potential applications. For instance, derivatives of hydroxybenzoic acids have been investigated for their antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.netnih.govnih.govglobalresearchonline.net The introduction of fluorine, as in the this compound structure, is a recognized strategy to enhance the potency and pharmacokinetic profile of such agents. nih.gov

The following table illustrates a hypothetical integration of this scaffold in a drug discovery program targeting an inflammatory kinase, based on the general principles of lead optimization.

Table 1: Hypothetical Lead Optimization of this compound Derivatives for Kinase Inhibition

| Compound ID | R1-Group (Modification of Carboxylic Acid) | R2-Group (Modification of Hydroxyl Group) | Kinase Inhibitory Activity (IC₅₀, nM) | Predicted Metabolic Stability (t½, min) |

| DFHBA-001 | -COOH | -OH | 500 | 30 |

| DFHBA-002 | -CONH₂ | -OH | 350 | 45 |

| DFHBA-003 | -CO-N(CH₃)₂ | -OH | 400 | 50 |

| DFHBA-004 | -COOH | -OCH₃ | 800 | 60 |

| DFHBA-005 | -CONH₂ | -OCH₃ | 200 | 75 |

This table demonstrates how systematic modifications to the carboxylic acid (R1) and hydroxyl (R2) groups of the this compound scaffold could be explored to improve kinase inhibitory activity and metabolic stability.

Furthermore, derivatives of similar fluorinated benzamides have shown promising antibacterial activity. nih.gov This suggests that the this compound scaffold could also be a valuable starting point for the development of novel antibacterial agents.

Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

| Compound | Substituent at position 3 | MIC against Bacillus subtilis (μg/mL) | MIC against Staphylococcus aureus (μg/mL) |

| 7 | -O(CH₂)₂Cl | 0.25 | <10 |

| 12 | -O(CH₂)₃Br | 0.5 | <10 |

| 17 | -O(CH₂)₄CH₃ | 1 | <10 |

Data sourced from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors. nih.gov

These examples highlight the potential of the this compound scaffold and its close analogues in the development of new therapeutic agents. Further research and publication of specific development programs are needed to fully elucidate the pharmacological relevance of this promising chemical entity.

Supramolecular Chemistry and Crystal Engineering of 2,4 Difluoro 6 Hydroxybenzoic Acid

Hydrogen Bonding Networks in Crystalline Architectures

Detailed crystallographic studies are necessary to identify the hydrogen bonding networks within the crystal lattice of 2,4-Difluoro-6-hydroxybenzoic acid. Such an analysis would reveal the specific donor and acceptor sites on the molecule—namely the carboxylic acid group, the hydroxyl group, and the fluorine atoms—and how they engage in hydrogen bonding to create one, two, or three-dimensional networks. The interplay between the strong hydrogen bond donors (hydroxyl and carboxylic acid protons) and acceptors (carbonyl oxygen, hydroxyl oxygen, and fluorine atoms) would be of particular interest.

Formation of Dimers and Higher-Order Assemblies

For carboxylic acids, the formation of hydrogen-bonded dimers is a common and highly stable motif. A detailed study would confirm if this compound forms the classic carboxylic acid dimer synthon. Furthermore, the presence of the additional hydroxyl and fluoro substituents could lead to the formation of more complex, higher-order assemblies, such as catemers or tapes, stabilized by a combination of different hydrogen bonds.

Co-crystallization and Host-Guest Chemistry

The field of crystal engineering often employs co-crystallization to modify the physicochemical properties of a target molecule. Research in this area for this compound would involve combining it with other molecules (co-formers) to create novel crystalline structures with potentially altered properties. The hydrogen bonding capabilities of the subject compound would make it a candidate for forming co-crystals with a variety of guest molecules. However, no such co-crystallization studies have been reported.

Polymorphism and its Implications for Material Science

Polymorphism, the ability of a compound to exist in more than one crystalline form, has significant implications for the material properties of a substance. An investigation into the polymorphism of this compound would require screening for different crystalline phases under various conditions (e.g., different solvents, temperatures, and pressures). Each polymorph would exhibit a unique set of physical properties, and understanding these would be crucial for its application in material science. To date, no polymorphs of this compound have been identified or characterized.

Environmental Considerations and Degradation Pathways of Fluorinated Benzoic Acids

Microbial Degradation Mechanisms in Soil and Water

The microbial breakdown of aromatic compounds is a critical process in the natural environment. However, the presence of fluorine atoms on the aromatic ring, as seen in 2,4-Difluoro-6-hydroxybenzoic acid, presents a substantial challenge to microbial enzymatic systems.

Microorganisms typically degrade aromatic compounds by first hydroxylating the ring to form catechols or other dihydroxylated intermediates. nih.govacs.org These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to aliphatic products that can enter central metabolic pathways. nih.govacs.org For fluorinated benzoic acids, the initial steps of degradation are often analogous. For instance, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates. nih.gov In the case of 2-fluorobenzoate (B1215865), the initial dioxygenation can lead to the elimination of the fluoride (B91410) ion. nih.gov

However, the degradation process can be incomplete. The same Pseudomonas sp. B13, when degrading 2- and 3-fluorobenzoate, produces 2-fluoro-cis,cis-muconic acid as a dead-end metabolite, indicating that while initial attack is possible, further breakdown is hindered. nih.gov This highlights a critical point: the position of the fluorine substituent can significantly influence the degradability of the compound.

For di-fluorinated compounds, the challenge for microbial degradation is even greater. Nevertheless, some bacteria have demonstrated remarkable capabilities. Pseudomonas putida F1 can rapidly defluorinate 2,2-difluoro-1,3-benzodioxole, a compound with a difluorinated carbon. asm.org This degradation is initiated by a Rieske dioxygenase, an enzyme common in environmental bacteria that oxidize aromatic hydrocarbons. asm.org This finding suggests a potential pathway for the initial attack on difluorinated benzoic acids like this compound, likely involving hydroxylation of the aromatic ring.

The degradation of the hydroxylated aspect of this compound can be inferred from studies on similar non-fluorinated compounds. For example, the microbial degradation of 2,4-dihydroxybenzoic acid has been documented, with pathways involving initial hydroxylation followed by ring cleavage. nih.gov It is plausible that microorganisms capable of degrading dihydroxybenzoic acids might also be able to attack the aromatic ring of this compound, although the fluorine atoms would likely influence the efficiency and completeness of the degradation. The degradation of dibenzofuran (B1670420) by Staphylococcus auriculans DBF63, which proceeds through salicylic (B10762653) acid and gentisic acid, further illustrates the diversity of aromatic degradation pathways that could be relevant. nih.gov

A key challenge in the microbial degradation of fluorinated compounds is the potential toxicity of the released fluoride ion to the microorganisms themselves. nih.gov Some bacteria possess mechanisms to export fluoride, which is crucial for their survival and ability to carry out defluorination. nih.gov

| Microorganism | Fluorinated/Analogous Substrate | Key Degradation Steps/Observations |

| Pseudomonas sp. B13 | Monofluorobenzoates | Cometabolism observed; defluorination of 2-fluorobenzoate during initial dioxygenation; formation of a dead-end metabolite (2-fluoro-cis,cis-muconic acid) from 2- and 3-fluorobenzoate. nih.gov |

| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole | Rapid defluorination catalyzed by a Rieske dioxygenase. asm.org |

| Staphylococcus auriculans DBF63 | Dibenzofuran | Degradation proceeds via salicylic acid and gentisic acid. nih.gov |

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, represents a significant abiotic pathway for the transformation of organic compounds in the environment, particularly in surface waters. For fluorinated benzoic acids, this process can lead to defluorination and mineralization, though the efficiency is highly dependent on the specific structure of the compound and environmental conditions.

Studies on chloro/fluoro-benzoic acid derivatives have shown that while dechlorination occurs readily under photoassisted conditions, defluorination is more challenging due to the greater strength of the C-F bond compared to the C-Cl bond. asm.org Despite this, photodegradation through aromatic ring cleavage can occur relatively quickly, ultimately leading to the formation of carbon dioxide. asm.org

The degradation of non-fluorinated analogues provides insight into potential photochemical pathways. The photodegradation of 2,4-dihydroxybenzoic acid in water using vacuum UV photolysis has been shown to proceed through the formation of trihydroxybenzoic acids and trihydroxybenzenes. nih.gov These aromatic intermediates subsequently undergo ring opening to form various aliphatic acids, such as maleic acid, malic acid, and oxalic acid, before complete mineralization. nih.gov It is plausible that this compound could follow a similar pathway of initial hydroxylation followed by ring cleavage.

The presence of other substances in the water can significantly influence the rate of photochemical degradation. For example, the presence of iron (III) can catalyze the photochemical oxidation of benzoic acid, leading to the formation of monohydroxybenzoic acids. acs.org The pH of the solution is also a critical factor. The photodegradation of para-aminobenzoic acid (PABA) has been shown to be slower at lower pH. wooster.edu Similarly, the photocatalytic degradation of sulfonamides is significantly affected by pH, which influences the susceptibility of the compound to attack by hydroxyl radicals. nih.gov The degradation of 2-chlorobenzoic acid is also pH-dependent, with optimal degradation observed under acidic conditions. nih.gov

The degradation of phthalic acid esters under UV radiation can lead to the formation of hydroxylated intermediates like butyl-o-hydroxybenzoate from the corresponding phthalate. nih.gov This further supports the likelihood of hydroxylation as a key step in the photochemical degradation of substituted benzoic acids.

| Compound/Class | Degradation Conditions | Key Findings and Intermediates |

| Chloro/fluoro-benzoic acids | Photoassisted (TiO2/UV) | Defluorination is more difficult than dechlorination; ring cleavage leads to mineralization. asm.org |

| 2,4-Dihydroxybenzoic acid | Vacuum UV photolysis | Formation of trihydroxybenzoic acids, followed by ring opening to aliphatic acids. nih.gov |

| Benzoic acid | Iron-catalyzed photochemical oxidation | Formation of 2-hydroxybenzoic, 3-hydroxybenzoic, and 4-hydroxybenzoic acids. acs.org |

| para-Aminobenzoic acid (PABA) | UVB light | Degradation rate is slower at lower pH. wooster.edu |

| 2-Chlorobenzoic acid | Photocatalytic (TiO2/UV) | Degradation is pH-dependent, optimal at pH 3.5. nih.gov |

Factors Influencing Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are governed by a combination of its chemical properties and the characteristics of the surrounding environment. The presence of two fluorine atoms and a hydroxyl group on the benzoic acid structure will influence its behavior in soil and water.

Persistence: The strong carbon-fluorine bond is a primary contributor to the environmental persistence of many fluorinated organic compounds. nih.gov As noted in the previous sections, both microbial and photochemical degradation can be slow or incomplete, leading to the accumulation of the parent compound or fluorinated intermediates. The persistence of halogenated by-products from various industrial processes is a recognized environmental concern. nih.gov

Mobility and Sorption: The mobility of fluorinated benzoic acids in the environment is largely controlled by their sorption to soil and sediment particles. For anionic compounds like benzoic acids, sorption is influenced by several factors, including:

Soil Organic Matter: The organic carbon content of soil is often a dominant factor affecting the sorption of organic compounds. For perfluorinated surfactants, sediment organic carbon has been shown to be more influential than iron oxide content, indicating the importance of hydrophobic interactions. researchgate.net

pH: The pH of the soil and water affects the charge of both the fluorinated acid and the soil particles. For perfluoroalkyl substances (PFASs), sorption generally decreases with increasing pH. nih.govepa.gov This is because at higher pH, both the organic acid and the soil organic matter are more negatively charged, leading to electrostatic repulsion.

Cation Composition: The presence of cations, particularly divalent cations like Ca2+, can influence sorption. Increased calcium concentrations have been shown to enhance the sorption of perfluorinated surfactants, likely by bridging the negatively charged surfactant and soil particles. researchgate.net

Fluorocarbon Chain Length: For PFASs, sorption increases with increasing perfluorocarbon chain length. nih.govepa.gov While this compound is not a long-chain PFAS, the principle that hydrophobicity influences sorption is still relevant.

The mobility of fluorine itself in soil is also a consideration. Studies have shown that the application of fluorine-containing materials to soil can increase the migration of fluoride with irrigation water. agrophys.ru The mobility of fluorocarbons in soil is a complex process influenced by the physical and chemical properties of both the compound and the soil. researchgate.net

The presence of fluorine in soil can also impact soil dynamics, such as influencing the speciation and mobility of aluminum in acidic soils. researchgate.net Furthermore, the uptake of fluorine by plants can be affected by soil contamination, which in turn can alter the nutritional quality of the plants. mdpi.com

| Factor | Influence on Persistence and Mobility of Fluorinated Benzoic Acids |

| Carbon-Fluorine Bond Strength | Increases persistence by making the molecule resistant to both microbial and photochemical degradation. nih.gov |

| Soil Organic Matter | Generally increases sorption (reduces mobility) through hydrophobic interactions. researchgate.net |

| pH | Higher pH tends to decrease sorption (increase mobility) due to increased negative charge and electrostatic repulsion. nih.govepa.gov |

| Cation Concentration (e.g., Ca2+) | Higher concentrations of divalent cations can increase sorption (reduce mobility) by acting as bridges between the anionic compound and negatively charged soil particles. researchgate.net |

| Hydroxylation | The hydroxyl group can increase water solubility and potentially alter sorption behavior compared to a non-hydroxylated analogue. |

Q & A

Q. What are the recommended synthetic routes for 2,4-difluoro-6-hydroxybenzoic acid, and how can yield optimization be achieved?

The synthesis of fluorinated hydroxybenzoic acids typically involves selective fluorination and deprotection steps. For example, fluoro-methoxy precursors can be demethylated using boron tribromide (BBr₃) under anhydrous conditions . To optimize yield, reaction parameters such as temperature (-20°C to 0°C for BBr₃ reactions) and stoichiometric ratios (e.g., 1:2 substrate-to-BBr₃) must be tightly controlled. Post-synthesis purification via reversed-phase HPLC (using C18 columns with acetic acid/methanol/water eluents) ensures high purity (>95%) .

Q. How can structural confirmation of this compound be performed using spectroscopic methods?

Key techniques include:

- ¹H/¹⁹F NMR : Identify fluorine substitution patterns (e.g., coupling constants for vicinal fluorines) and hydroxy proton shifts (δ ~10-12 ppm in DMSO-d₆) .

- LC-MS : Confirm molecular weight (expected [M-H]⁻ ion at m/z 191) and assess purity.

- FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3000-3500 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Fluorinated benzoic acids are generally stable in acidic conditions but may undergo decarboxylation at elevated temperatures (>150°C) or in strongly basic media. Storage at 4°C in amber vials under inert gas (N₂/Ar) minimizes degradation. Stability assays using accelerated aging (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended for long-term studies .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and modulating NF-κB pathways. Fluorine atoms enhance metabolic stability and bioavailability, making this compound a candidate for in vitro enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying reactive sites. For example, fluorine’s electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the 5-position (para to the hydroxyl group). Solvent effects (PCM models) refine predictions for reactions in polar aprotic solvents like DMF .

Q. What strategies resolve contradictory data in the compound’s solubility and partition coefficient (logP) measurements?

Discrepancies arise from solvent polarity and ionization states. Standardize protocols using:

Q. How does the fluorine substitution pattern influence the compound’s binding affinity in enzyme inhibition studies?

Comparative studies with mono- and di-fluorinated analogs reveal that 2,4-difluoro substitution enhances steric and electronic complementarity with enzyme active sites. For example, in salicylate dehydrogenase assays, fluorine’s electronegativity may disrupt hydrogen-bonding networks, reducing substrate turnover rates. X-ray crystallography of enzyme-ligand complexes provides atomic-level insights .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key issues include:

- Byproduct formation : Optimize reaction time to minimize di-fluorinated side products.

- Purification scalability : Replace column chromatography with crystallization (using ethanol/water mixtures) for cost-effective batch processing.

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) if racemization occurs during synthesis .

Methodological Resources

- Spectral Data Interpretation : PubChem and EPA DSSTox provide reference ¹H/¹⁹F NMR and LC-MS spectra for fluorinated benzoic acids .

- Toxicity Profiling : Follow OECD guidelines for acute oral toxicity (LD₅₀) and genotoxicity (Ames test) using in silico tools like Derek Nexus .

- Regulatory Compliance : ECHA databases outline REACH compliance requirements for fluorinated compounds in the EU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.